molecular formula C16H13BrFNO B5848888 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide

3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Cat. No. B5848888
M. Wt: 334.18 g/mol
InChI Key: LJLUCTPZUOUVTH-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Additionally, numerous future directions have been proposed for further research on this compound.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide can have a variety of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of immune system function, and regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high affinity for certain receptors in the body. This can make it a useful tool for studying the function of these receptors. However, one limitation is that the compound may not be stable under certain experimental conditions, which can make it difficult to work with.

Future Directions

There are numerous future directions for research on 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide. Some potential areas of study include further investigation into its mechanism of action, exploration of its potential use in drug delivery systems, and examination of its effects on various types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 4-fluorobenzylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide.

Scientific Research Applications

The potential applications of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in scientific research are numerous. This compound has been studied for its potential use as a drug delivery system, as it has been shown to have high affinity for certain receptors in the body. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(18)9-4-13/h1-10H,11H2,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLUCTPZUOUVTH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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